molecular formula C15H21LaO6 B2403096 Lanthanum(III) acetylacetonate hydrate CAS No. 64424-12-0

Lanthanum(III) acetylacetonate hydrate

Cat. No.: B2403096
CAS No.: 64424-12-0
M. Wt: 436.23 g/mol
InChI Key: HDIBUQNJDKISLA-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lanthanum(3+);(Z)-4-oxopent-2-en-2-olate is a coordination compound involving lanthanum, a rare-earth element, and a ligand derived from 4-oxopent-2-enoic acid Lanthanum is known for its unique properties, including its ability to form stable complexes with various ligands

Mechanism of Action

Target of Action

Lanthanum(3+);(Z)-4-oxopent-2-en-2-olate, a lanthanum-based compound, primarily targets the cells controlling skeletal remodeling . It has the potential to treat bone resorption disorders such as osteoporosis by eliciting a bone-building response . Additionally, it has been shown to trigger systemic endocytosis in plants, suggesting a role in plant growth and development .

Mode of Action

The compound interacts with its targets by forming insoluble complexes that pass through the gastrointestinal (GI) tract unabsorbed . This interaction reduces the absorption of dietary phosphate, thereby lowering serum phosphate levels . In plants, lanthanum(3+);(Z)-4-oxopent-2-en-2-olate triggers systemic endocytosis from leaves to roots .

Biochemical Pathways

The compound affects the biochemical pathways related to bone remodeling and phosphate absorption . It also impacts the accumulation of mineral elements and the development of roots in plants . In DNA structures, it can mediate B-to-Z transition, which is sensitive to the sequence and structure of the DNA .

Pharmacokinetics

The oral bioavailability of lanthanum is low, with the small absorbed fraction being excreted predominantly in bile . Less than 2% is eliminated by the kidneys . Plasma exposure and pharmacokinetics have been shown to be similar in healthy human volunteers and patients with chronic kidney disease . With almost complete plasma protein binding, free lanthanum concentrations in patients at steady state are less than 3 pg/mL .

Result of Action

The molecular and cellular effects of the compound’s action include a reduction in serum phosphate in patients with end-stage renal disease . In plants, it induces systemic endocytosis, impacting the accumulation of mineral elements and root development . In DNA structures, it can induce a B-to-Z transition .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, in plants, the effects of lanthanum(3+);(Z)-4-oxopent-2-en-2-olate can be influenced by the presence of other elements in the environment . In the human body, factors such as the presence of other medications can affect the compound’s absorption and efficacy .

Safety and Hazards

Lanthanum compounds can cause severe skin burns and eye damage, and may cause respiratory irritation . They should be handled with care, using protective equipment and avoiding release to the environment .

Future Directions

Lanthanum zirconate-based thermal barrier coatings and lanthanum-based adsorbents for selective phosphate removal are areas of ongoing research . These studies aim to improve the efficiency and lifespan of lanthanum-based materials in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lanthanum(III) acetylacetonate hydrate typically involves the reaction of lanthanum salts, such as lanthanum nitrate or lanthanum chloride, with the ligand precursor under controlled conditions. One common method is to dissolve lanthanum nitrate hexahydrate in water and then add the ligand precursor, 4-oxopent-2-enoic acid, under stirring. The reaction mixture is then heated to promote the formation of the coordination complex. The product is usually isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity starting materials and optimized reaction conditions can ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Lanthanum(3+);(Z)-4-oxopent-2-en-2-olate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lanthanum oxide, while reduction may produce lanthanum hydride or other reduced species. Substitution reactions can result in the formation of new coordination complexes with different ligands .

Comparison with Similar Compounds

Lanthanum(3+);(Z)-4-oxopent-2-en-2-olate can be compared with other similar compounds, such as:

Properties

CAS No.

64424-12-0

Molecular Formula

C15H21LaO6

Molecular Weight

436.23 g/mol

IUPAC Name

lanthanum(3+);4-oxopent-2-en-2-olate

InChI

InChI=1S/3C5H8O2.La/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3

InChI Key

HDIBUQNJDKISLA-UHFFFAOYSA-K

SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[La+3]

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[La+3]

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.